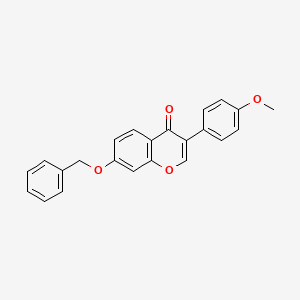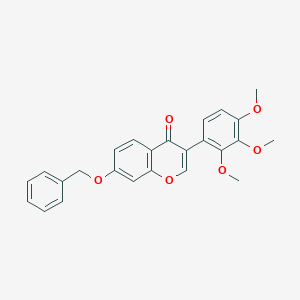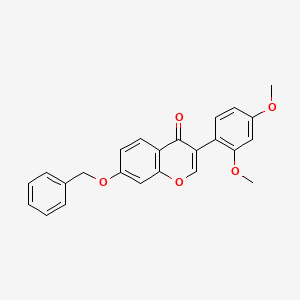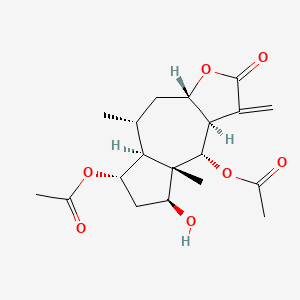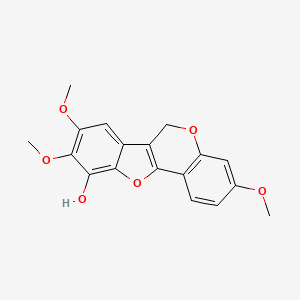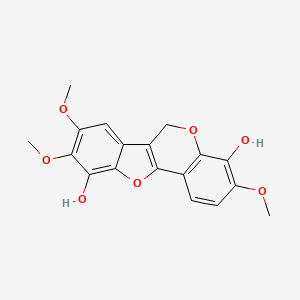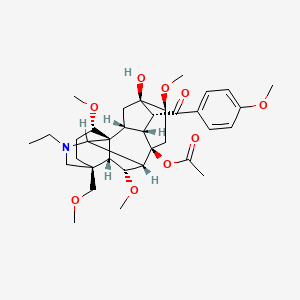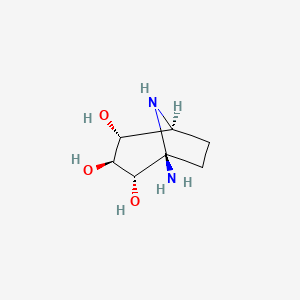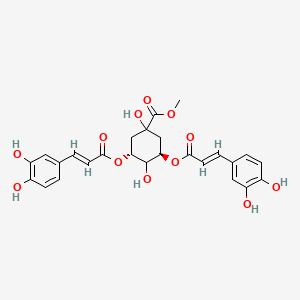
methyl 3,5-di-O-caffeoyl quinate
Übersicht
Beschreibung
Methyl 3,5-di-O-caffeoyl quinate is a methyl ester resulting from the formal condensation of the carboxy group of 3,5-di-O-caffeoyl quinic acid with methanol . It is isolated from Suaeda glauca and Dichrocephala bicolor, and exhibits hepatoprotective activity .
Molecular Structure Analysis
The molecular formula of methyl 3,5-di-O-caffeoyl quinate is C26H26O12 . Its average mass is 530.477 Da and its monoisotopic mass is 530.142456 Da . The compound has 4 defined stereocentres .Physical And Chemical Properties Analysis
Methyl 3,5-di-O-caffeoyl quinate has a molecular weight of 530.5 g/mol . More specific physical and chemical properties are not detailed in the available literature.Wissenschaftliche Forschungsanwendungen
Inhibition of Osteoclast Differentiation : Methyl 3,5-di-O-caffeoyl-epi-quinate from Ainsliaea acerifolia inhibits RANKL-induced osteoclast differentiation, impacting key signaling pathways involved in this process (Kim et al., 2018).
Antioxidant Activity : This compound demonstrates significant antioxidant activity, as seen in its ability to scavenge free radicals and inhibit low-density lipoprotein (LDL) oxidation, suggesting potential in preventing atherosclerotic disease (Hung et al., 2006).
α-Glucosidase Inhibitory Activity : Exhibiting significant inhibitory activity on α-glucosidase, this compound has potential implications for managing postprandial hyperglycemia in diabetes (Wang et al., 2014).
Hepatoprotective Properties : Research has identified methyl 3,5-di-O-caffeoyl quinate as a potent antihepatotoxic agent, showing more effectiveness than glycyrrhizin, a known hepatoprotective compound (Basnet et al., 1996).
Immunomodulatory Effects : Certain derivatives, including methyl 3,5-di-O-caffeoyl quinate, have shown potential in enhancing human mononuclear cell proliferation and interferon-gamma production, indicating possible immunomodulatory applications (Lin et al., 1999).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl (3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O12/c1-36-25(34)26(35)12-20(37-22(31)8-4-14-2-6-16(27)18(29)10-14)24(33)21(13-26)38-23(32)9-5-15-3-7-17(28)19(30)11-15/h2-11,20-21,24,27-30,33,35H,12-13H2,1H3/b8-4+,9-5+/t20-,21-,24?,26?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBNYMXKXIIGFX-IYVYCCGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1(C[C@H](C([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3,5-di-O-caffeoyl quinate | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




